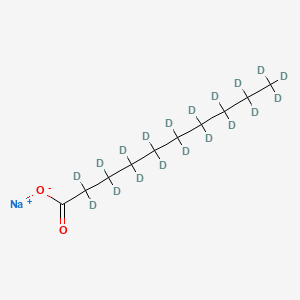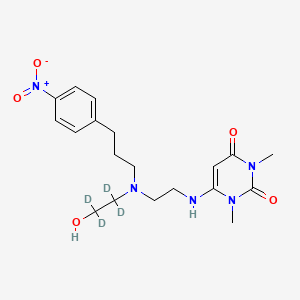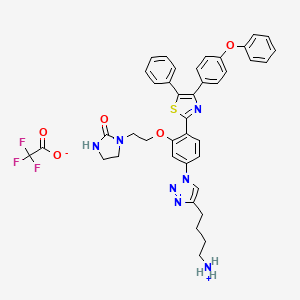
N-Hydroxy Tipranavir-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy Tipranavir-d5 is a labeled analogue of N-Hydroxy Tipranavir, which is a potential metabolite of Tipranavir. It is primarily used in proteomics research and has a molecular formula of C31H28D5F3N2O6S and a molecular weight of 623.69 .
Preparation Methods
The synthesis of N-Hydroxy Tipranavir-d5 involves the incorporation of deuterium atoms into the molecular structure of N-Hydroxy Tipranavir. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. it is typically produced in specialized laboratories equipped to handle stable isotopes and complex organic synthesis .
Chemical Reactions Analysis
N-Hydroxy Tipranavir-d5, like its parent compound Tipranavir, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Hydroxy Tipranavir-d5 is used extensively in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism of Tipranavir.
Biology: Helps in understanding the biological pathways and interactions of Tipranavir.
Medicine: Assists in the development of new therapeutic strategies for diseases such as HIV.
Industry: Used in the production of stable isotope-labeled compounds for various industrial applications .
Mechanism of Action
N-Hydroxy Tipranavir-d5, like Tipranavir, is a non-peptidic protease inhibitor. It inhibits the processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, preventing the formation of mature virions. This inhibition is achieved by binding to the active site of the protease enzyme, thereby blocking its activity .
Comparison with Similar Compounds
N-Hydroxy Tipranavir-d5 is unique due to its deuterium labeling, which makes it distinct from other similar compounds. Some similar compounds include:
Tipranavir: The parent compound, used in combination with ritonavir to treat HIV.
Tipranavir-d4: Another labeled analogue of Tipranavir, with four deuterium atoms.
Tipranavir-API: The active pharmaceutical ingredient form of Tipranavir
These compounds share similar structures and functions but differ in their specific applications and labeling.
Properties
Molecular Formula |
C31H33F3N2O6S |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
N-hydroxy-N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C31H33F3N2O6S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)42-30)25(4-2)22-11-8-12-24(18-22)36(39)43(40,41)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,37,39H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i5D,6D,7D,9D,10D |
InChI Key |
YEVFABAGWJZFRK-LFWCKQPTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@]2(CC(=C(C(=O)O2)[C@H](CC)C3=CC(=CC=C3)N(O)S(=O)(=O)C4=NC=C(C=C4)C(F)(F)F)O)CCC)[2H])[2H] |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)









